Ortho-Substitution Position: pKa and LogP Comparison vs. Para Regioisomer and Parent Phenylacetic Acid
The ortho-positioned difluoromethoxy group in 2-(difluoromethoxy)phenylacetic acid yields distinct acid strength and lipophilicity compared to para-substituted analogs and unsubstituted phenylacetic acid [1]. The ortho-OCF₂H substitution reduces pKa to 4.07 (predicted) relative to unsubstituted phenylacetic acid (pKa 4.31), attributable to inductive electron-withdrawing effects of the difluoromethoxy group . Concurrently, LogP increases from 1.41 (phenylacetic acid) to 2.38 for the ortho-difluoromethoxy derivative [2]. These quantitative differences confirm that regioisomeric substitution position materially alters physicochemical properties relevant to downstream synthetic utility and bioavailability predictions .
| Evidence Dimension | Acid dissociation constant (pKa) and lipophilicity (LogP) |
|---|---|
| Target Compound Data | pKa 4.07 (predicted); LogP 2.38 (JChem calculated) |
| Comparator Or Baseline | Phenylacetic acid: pKa 4.31, LogP 1.41 |
| Quantified Difference | ΔpKa = -0.24; ΔLogP = +0.97 |
| Conditions | Computational prediction; JChem calculated values |
Why This Matters
A pKa shift of 0.24 units corresponds to approximately 1.7× difference in ionization ratio at physiological pH, affecting solubility, permeability, and protein binding predictions in lead optimization campaigns.
- [1] ChemBase. 2-[2-(difluoromethoxy)phenyl]acetic acid (CBID:70151), JChem pKa and LogP values. Accessed 2026. View Source
- [2] PubChem. Phenylacetic acid (CID 999), XLogP3 and pKa values. View Source
